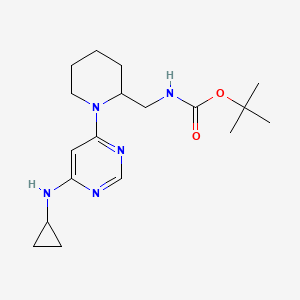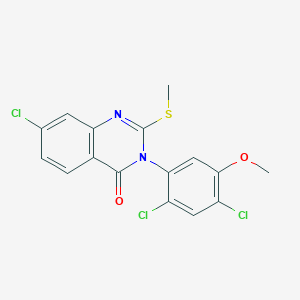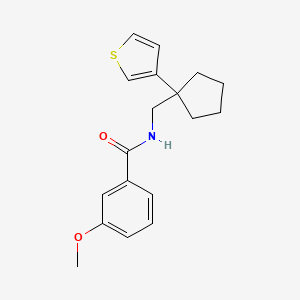
3-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide, also known as CTDP-31, is a synthetic compound that has been developed for research purposes. This compound has been found to have potential applications in the field of neuroscience and drug discovery. We will also discuss the future directions for research on this compound.
Mecanismo De Acción
The exact mechanism of action of 3-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is not fully understood, but it has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. By modulating this receptor, 3-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide has been found to enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects
3-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. 3-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide has also been found to increase the levels of cAMP response element-binding protein (CREB), which is involved in the regulation of gene expression in neurons. These effects are thought to contribute to the neuroprotective and cognitive-enhancing effects of 3-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide for lab experiments is that it has been found to be well-tolerated and safe in animal models. It has also been found to have good bioavailability and can cross the blood-brain barrier, making it a promising candidate for drug development. However, one limitation of 3-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research on 3-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide. One area of research is the development of 3-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide as a potential therapeutic agent for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective and cognitive-enhancing effects of 3-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide. Additionally, further studies are needed to determine the optimal dosage and administration of 3-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide for potential clinical use.
Métodos De Síntesis
The synthesis of 3-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide involves several steps, including the synthesis of 3-methoxybenzoyl chloride, which is then reacted with cyclopentylmagnesium bromide to form 3-methoxy-N-cyclopentylbenzamide. This intermediate is then reacted with thiophene-3-carboxaldehyde to form 3-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
3-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide has been found to have potential applications in the field of neuroscience and drug discovery. It has been studied for its potential use in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 3-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of these diseases.
Propiedades
IUPAC Name |
3-methoxy-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-21-16-6-4-5-14(11-16)17(20)19-13-18(8-2-3-9-18)15-7-10-22-12-15/h4-7,10-12H,2-3,8-9,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAHVDXYKRYBRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2(CCCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

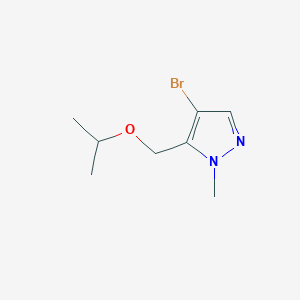
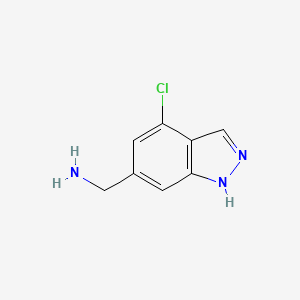
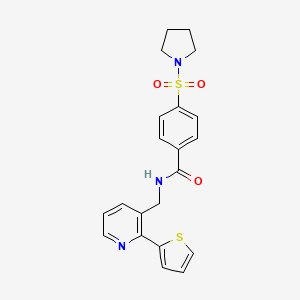
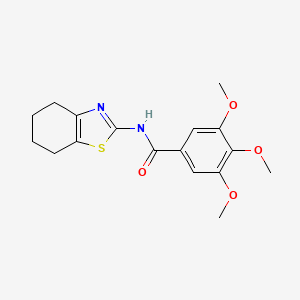
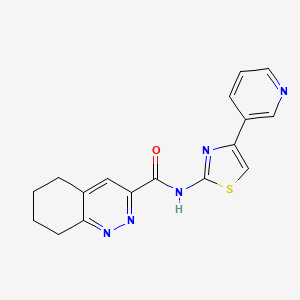
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2899679.png)
![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)isoindoline](/img/structure/B2899680.png)



![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2899689.png)
